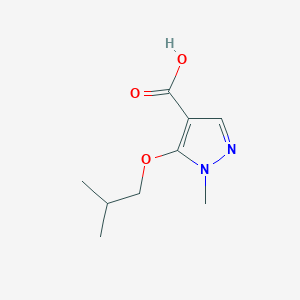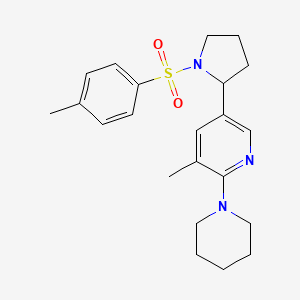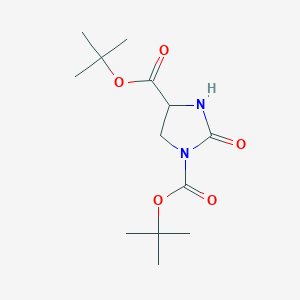
4-(1,1-Dioxidothiomorpholino)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxidothiomorpholino)benzimidamide is a chemical compound with the molecular formula C11H15N3O2S It is characterized by the presence of a benzimidamide group attached to a thiomorpholine ring that has been oxidized to a sulfone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxidothiomorpholino)benzimidamide typically involves the reaction of benzimidamide with thiomorpholine followed by oxidation. One common method includes the use of phosphorus oxychloride in dimethylformamide (DMF) as a solvent, with the reaction mixture being heated to 80-90°C . The product is then precipitated by adding the reaction mixture to ice water containing ammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxidothiomorpholino)benzimidamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives.
Substitution: The benzimidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted benzimidamides.
Scientific Research Applications
4-(1,1-Dioxidothiomorpholino)benzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxidothiomorpholino)benzimidamide is not fully understood. it is believed to interact with various molecular targets due to its structural similarity to other bioactive benzimidazole derivatives . These interactions may involve binding to enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many bioactive molecules.
Thiomorpholine: A sulfur-containing heterocycle with various applications.
Sulfones: Compounds containing a sulfone group, known for their stability and biological activity.
Uniqueness
4-(1,1-Dioxidothiomorpholino)benzimidamide is unique due to the combination of a benzimidamide group with a thiomorpholine ring oxidized to a sulfone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15N3O2S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)benzenecarboximidamide |
InChI |
InChI=1S/C11H15N3O2S/c12-11(13)9-1-3-10(4-2-9)14-5-7-17(15,16)8-6-14/h1-4H,5-8H2,(H3,12,13) |
InChI Key |
KZHUAIDLVJZQGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)

![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)
![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)

![2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate](/img/structure/B11816696.png)

![(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-3-one](/img/structure/B11816708.png)



![Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11816723.png)

![methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B11816744.png)
